4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
Overview
Description
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The incorporation of t-butyldimethylsilyloxy and difluoro groups enhances its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Scientific Research Applications
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
Safety and Hazards
The safety data sheet for similar compounds indicates that they can cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Preparation Methods
The synthesis of 4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of sensitive intermediates.
Industrial production methods for this compound may involve large-scale batch processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or quinones under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.
Comparison with Similar Compounds
Similar compounds to 4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid include:
Phenylboronic Acid: Lacks the t-butyldimethylsilyloxy and difluoro groups, making it less stable and reactive.
4-(t-Butyldimethylsilyloxy)phenylboronic Acid: Similar structure but without the difluoro groups, resulting in different reactivity and stability profiles.
2,3-Difluorophenylboronic Acid: Lacks the t-butyldimethylsilyloxy group, making it more prone to hydrolysis and less selective in reactions.
The unique combination of t-butyldimethylsilyloxy and difluoro groups in this compound provides enhanced stability, reactivity, and selectivity, distinguishing it from other boronic acids.
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-9-7-6-8(13(16)17)10(14)11(9)15/h6-7,16-17H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODXXNHIJRLFAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BF2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716583 | |
Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870646-83-6 | |
Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tert-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.